17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2'-yl)acetamido]morphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is a derivative of morphinan, a class of compounds known for their potent analgesic properties. The unique structure of this compound allows it to interact with opioid receptors, making it a valuable candidate for pain management and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan involves several steps, starting from the basic morphinan structure
Introduction of Cyclopropylmethyl Group: This step involves the alkylation of the morphinan core with cyclopropylmethyl bromide in the presence of a strong base such as sodium hydride.
Formation of Epoxy Ring: The epoxy ring is formed through an intramolecular cyclization reaction, typically using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Attachment of Thiophen-2’-yl Acetamido Group: This step involves the acylation of the morphinan derivative with thiophen-2’-yl acetic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the alkylation and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction of the epoxy ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The acetamido group can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acyl chlorides, triethylamine
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups
Reduction: Opening of the epoxy ring to form diols
Substitution: Formation of various acyl derivatives
Scientific Research Applications
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan has several scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of morphinan derivatives.
Biology: Investigated for its interactions with opioid receptors and its potential as a tool for studying receptor signaling pathways.
Medicine: Explored as a potential analgesic with reduced side effects compared to traditional opioids.
Industry: Potential applications in the development of new pain management therapies and as a reference compound in quality control processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Upon binding to MOR, it induces a conformational change that leads to the activation of downstream signaling pathways, resulting in analgesic effects. The presence of the thiophen-2’-yl acetamido group enhances its binding affinity and selectivity for MOR, potentially reducing the risk of side effects such as respiratory depression and addiction.
Comparison with Similar Compounds
Similar Compounds
Naltrexone: An opioid receptor antagonist used in the treatment of opioid dependence.
β-Funaltrexamine (β-FNA): A potent MOR antagonist with similar binding affinity to MOR and kappa-opioid receptor (KOR).
Cyprodime: A MOR antagonist with moderate selectivity.
Uniqueness
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(thiophen-2’-yl)acetamido]morphinan is unique due to its dual action as an agonist and antagonist at different opioid receptors. This dual action allows it to provide analgesic effects while potentially reducing the risk of side effects associated with traditional opioids .
Properties
Molecular Formula |
C26H30N2O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C26H30N2O4S/c29-19-6-5-16-12-20-26(31)8-7-18(27-21(30)13-17-2-1-11-33-17)24-25(26,22(16)23(19)32-24)9-10-28(20)14-15-3-4-15/h1-2,5-6,11,15,18,20,24,29,31H,3-4,7-10,12-14H2,(H,27,30) |
InChI Key |
WRHNLIOZZWRRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CC7=CC=CS7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.